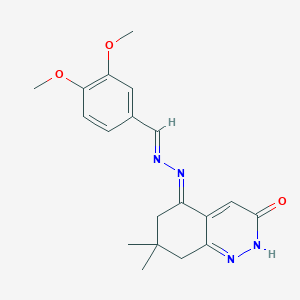

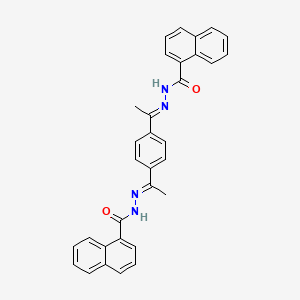

3,4-dimethoxybenzaldehyde (7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)hydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dimethoxybenzaldehyde (7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)hydrazone is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.

The exact mass of the compound 3,4-dimethoxybenzaldehyde (7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)hydrazone is 354.16919058 g/mol and the complexity rating of the compound is 678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-dimethoxybenzaldehyde (7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethoxybenzaldehyde (7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Metal Complexes

The synthesis of metal complexes using 3,4-dimethoxybenzaldehyde hydrazone derivatives is a significant area of research. These compounds can react with various metal ions to form complexes with different geometries and properties . For instance, the reaction with transition metals like Cr(III), Fe(III), Co(II), and Ni(II) can lead to complexes with square planar, tetrahedral, or octahedral geometries. These complexes are characterized using techniques like FTIR, Mass spectra, and UV-vis absorption, providing insights into their structure and potential applications in catalysis or material science .

Drug Delivery Systems

Hydrazone derivatives of 3,4-dimethoxybenzaldehyde have been studied as potential carriers for drug delivery . The ability to form molecular cages that can encapsulate drugs like doxorubicin is particularly promising. These cages can protect the drug molecules until they reach their target, potentially reducing side effects and improving efficacy. The stability of these cages under different pH conditions and their minimal cell toxicity make them suitable candidates for future in vivo drug delivery applications .

Optical Studies

The optical properties of 3,4-dimethoxybenzaldehyde hydrazone and its metal complexes have been explored for various applications . The study of optical absorption spectra can reveal information about the energy gap (Eg) of these compounds, which is crucial for their use in optoelectronic devices. The absorption coefficient, real and imaginary parts of the dielectric constant, and optical conductivity are parameters that can be optimized for specific uses in electronics and photonics .

Catalysis

Schiff base compounds formed from 3,4-dimethoxybenzaldehyde derivatives serve as versatile ligands in metal–organic complexes used in catalysis . These complexes can catalyze a variety of chemical reactions, including those important in industrial processes and organic synthesis. The ability to tailor the electronic and steric properties of these ligands allows for the design of catalysts with high specificity and efficiency .

Material Science

The electrically conducting properties of organometallic complexes containing 3,4-dimethoxybenzaldehyde hydrazone derivatives are of interest in material science . These materials can be used in the development of conductive polymers, sensors, and other electronic components. The versatility of these compounds in forming complexes with different metals provides a wide range of electrical properties that can be harnessed for technological advancements .

Medicinal Chemistry

3,4-dimethoxybenzaldehyde hydrazone: derivatives exhibit a wide spectrum of medicinal properties . They have shown activity against various diseases, including tuberculosis, leprosy, and bacterial and viral infections. Additionally, these compounds have potential as antimalarial, antitumor, and antipsoriatic agents, and they could be developed into pesticides and fungicides. The broad range of biological activities makes them valuable scaffolds in drug discovery and development .

Propiedades

IUPAC Name |

(5E)-5-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-7,7-dimethyl-6,8-dihydro-2H-cinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-19(2)9-14(13-8-18(24)23-22-15(13)10-19)21-20-11-12-5-6-16(25-3)17(7-12)26-4/h5-8,11H,9-10H2,1-4H3,(H,23,24)/b20-11+,21-14+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBUQHYPNILJLC-FENOTYGDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NNC(=O)C=C2C(=NN=CC3=CC(=C(C=C3)OC)OC)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC2=NNC(=O)C=C2/C(=N/N=C/C3=CC(=C(C=C3)OC)OC)/C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol](/img/structure/B5822301.png)

![3-amino-N-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5822313.png)

![7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5822321.png)

![2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5822355.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5822362.png)

![1-(4-butoxybenzoyl)-1H-indole-2,3-dione 3-[O-(4-butoxybenzoyl)oxime]](/img/structure/B5822364.png)

![ethyl 4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5822380.png)

![1-[(2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5822392.png)